molecular formula C16H19BrN2O6 B13389337 N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide

N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide

Cat. No.: B13389337
M. Wt: 415.24 g/mol
InChI Key: NOTYWCXJODLOKJ-UHFFFAOYSA-N
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Description

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a brominated indole moiety and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Glycosylation: The brominated indole is then subjected to glycosylation with a protected sugar derivative, such as a tetrahydropyran derivative, under acidic or basic conditions.

    Deprotection: The protected hydroxyl groups on the sugar moiety are deprotected using mild acidic or basic conditions to yield the desired compound.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is used as a probe to study enzyme-substrate interactions and cellular processes. Its brominated indole moiety is particularly useful in fluorescence-based assays.

Medicine

The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

  • N-((2S,3R,4R,5S,6R)-2-((5-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
  • N-((2S,3R,4R,5S,6R)-2-((5-Fluoro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Uniqueness

The uniqueness of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide lies in its brominated indole moiety, which imparts distinct chemical and biological properties. Compared to its chloro and fluoro analogs, the brominated compound exhibits different reactivity and binding affinity, making it a valuable tool in research and development.

Properties

IUPAC Name

N-[2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-3-2-8(17)4-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTYWCXJODLOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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